molecular formula C23H18ClN3O3 B11312157 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide

Cat. No.: B11312157
M. Wt: 419.9 g/mol
InChI Key: CGVZLFLJLZBVDR-UHFFFAOYSA-N
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Description

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenoxy group: This step involves the nucleophilic substitution reaction where the oxadiazole ring is reacted with a halogenated phenol.

    Acetamide formation: The final step involves the reaction of the intermediate product with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially breaking it down into simpler amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are typically used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and alcohols derived from the breakdown of the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action of 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-chlorophenyl group in 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-[3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-6-4-8-17(12-15)25-21(28)14-29-18-9-5-7-16(13-18)22-26-23(30-27-22)19-10-2-3-11-20(19)24/h2-13H,14H2,1H3,(H,25,28)

InChI Key

CGVZLFLJLZBVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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